7-(Diéthylamino)coumarine-3-carbohydrazide

Vue d'ensemble

Description

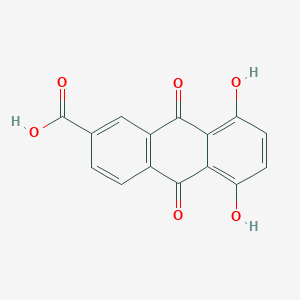

7-(Diethylamino)coumarin-3-carbohydrazide is a coumarin-hydrazide reagent known for its use as a fluorescent chemical probe. It is typically employed for labeling cellular carbonyls, making it a valuable tool in various biochemical and analytical applications .

Applications De Recherche Scientifique

7-(Diethylamino)coumarin-3-carbohydrazide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary targets of 7-(Diethylamino)coumarin-3-carbohydrazide are carboxylic acid and carbonylated molecules, such as lipid peroxidation products (LPP) . These targets play a crucial role in various biological processes, including cell signaling and metabolism.

Mode of Action

7-(Diethylamino)coumarin-3-carbohydrazide interacts with its targets through a process known as derivatization . This compound acts as a fluorescent chemical probe, binding to carboxylic acid and carbonylated molecules, thereby enabling their detection via electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode .

Biochemical Pathways

Given its role in detecting lipid peroxidation products (lpp), it can be inferred that this compound may influence pathways related to lipid metabolism and oxidative stress .

Pharmacokinetics

Its solubility in various solvents like dmf, acetonitrile, chloroform, and methanol suggests that it may have good bioavailability.

Result of Action

The primary result of 7-(Diethylamino)coumarin-3-carbohydrazide’s action is the detection of carboxylic acid and carbonylated molecules such as LPP . This enables the analysis of these molecules in various biological samples, contributing to our understanding of cellular processes and disease states.

Action Environment

The action, efficacy, and stability of 7-(Diethylamino)coumarin-3-carbohydrazide can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature under desiccating conditions . Additionally, the compound’s fluorescence properties (λex 450 nm; λem 468 nm in methanol ) can be affected by the pH and temperature of the environment.

Analyse Biochimique

Biochemical Properties

7-(Diethylamino)coumarin-3-carbohydrazide is used for derivatization and detection of carboxylic acid and carbonylated molecules such as lipid peroxidation products (LPP) by electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode . It may be used as a fluorescent label for the determination of lipid aldehydes in food products .

Cellular Effects

7-(Diethylamino)coumarin-3-carbohydrazide is used for labeling proteins and other carbonyl-containing molecules . Ceramides can be derivatized using 7-(diethylamino)coumarin-3-carbohydrazide with subsequent gradient HPLC separation allowing sensitive optical quantification of individual cellular ceramides .

Molecular Mechanism

It is known that it is used for derivatization and detection of carboxylic acid and carbonylated molecules .

Temporal Effects in Laboratory Settings

The product can be stored for up to 12 months .

Metabolic Pathways

It is known that it is used for derivatization and detection of carboxylic acid and carbonylated molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diethylamino)coumarin-3-carbohydrazide generally involves the reaction of 7-(Diethylamino)coumarin-3-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is typically carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-70°C to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-(Diethylamino)coumarin-3-carbohydrazide undergoes several types of chemical reactions, including:

Derivatization Reactions: It reacts with carboxylic acids and carbonylated molecules to form stable derivatives, which are useful for analytical purposes.

Fluorescent Labeling: The compound is used to label lipid aldehydes and other carbonyl-containing molecules, enhancing their detection in various analytical techniques.

Common Reagents and Conditions:

Electrospray Ionization-Mass Spectrometry (ESI-MS): Used in positive ion mode for the detection of lipid peroxidation products.

Normal Phase Liquid Chromatography (NPLC): Coupled with ESI-MS and fluorescent detectors for the determination of lipid aldehydes in food products.

High Performance Liquid Chromatography (HPLC): Coupled with fluorescent detectors for the analysis of monoterpene alcohols in urine.

Major Products Formed:

Lipid Peroxidation Products: Detected as derivatives in ESI-MS.

Lipid Aldehydes: Identified in food products using NPLC.

Monoterpene Alcohols: Analyzed in urine samples using HPLC.

Comparaison Avec Des Composés Similaires

7-(Diethylamino)coumarin-3-carboxylic acid: A precursor in the synthesis of 7-(Diethylamino)coumarin-3-carbohydrazide.

7-Diethylamino-3-formylcoumarin: Another coumarin derivative with similar fluorescent properties.

7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester: Used for similar derivatization and labeling purposes.

Uniqueness: 7-(Diethylamino)coumarin-3-carbohydrazide stands out due to its specific application in labeling cellular carbonyls and its versatility in various analytical techniques. Its ability to form stable derivatives with carboxylic acids and carbonylated molecules makes it a valuable tool in both research and industrial applications .

Propriétés

IUPAC Name |

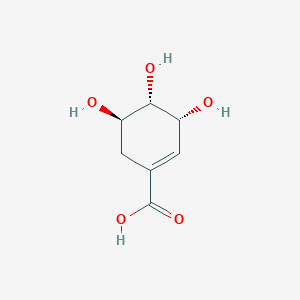

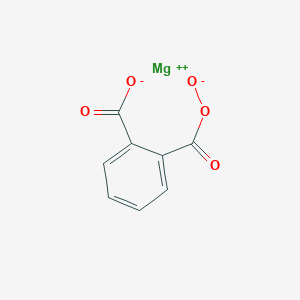

7-(diethylamino)-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-17(4-2)10-6-5-9-7-11(13(18)16-15)14(19)20-12(9)8-10/h5-8H,3-4,15H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBMHAINSFEHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143192 | |

| Record name | 7-Diethylaminocoumarin-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100343-98-4 | |

| Record name | 7-Diethylaminocoumarin-3-carbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100343984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Diethylaminocoumarin-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)coumarin-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DCCH function as a fluorescent probe for detecting carbonyl compounds?

A1: DCCH acts as a fluorescent probe by reacting with carbonyl groups, specifically aldehydes and ketones. This reaction forms a stable hydrazone product, which exhibits enhanced fluorescence compared to the unreacted DCCH. This property allows researchers to detect and quantify carbonyl compounds, including reactive carbonyl species (RCS) like lipid peroxidation products, in various biological samples. [, ]

Q2: What are the advantages and disadvantages of using DCCH as a FRET donor?

A2: While DCCH has been explored as a potential FRET donor, its low quantum yield across various solvents and pH conditions limits its effectiveness in FRET systems. [] This low quantum yield means that the energy transfer efficiency in a FRET system would be inherently low, making it challenging to achieve reliable and sensitive detection.

Q3: Can you explain the application of DCCH in studying osmotic stress in plants?

A3: DCCH derivatization, coupled with LC-MS analysis, allows for the identification and quantification of reactive carbonyl species (RCCs) in plant tissues. [] In a study on pea root nodules, researchers utilized DCCH to investigate the changes in RCC profiles under osmotic stress induced by polyethylene glycol. The results revealed alterations in specific RCCs, such as glyceraldehyde and 4,5-dioxovaleric acid, suggesting their potential involvement in the plant's response to osmotic stress. []

Q4: How does the solvent environment impact the spectroscopic properties of DCCH?

A4: DCCH's fluorescence intensity and quantum yield are sensitive to changes in the surrounding solvent environment. [] This sensitivity highlights the importance of carefully controlling solvent conditions when using DCCH as a fluorescent probe to ensure accurate and reliable results.

Q5: What are the structural characteristics of DCCH?

A5: The molecular formula of DCCH is C14H17N3O3, and its molecular weight is 275.30 g/mol. The crystal structure of DCCH reveals two independent molecules in the asymmetric unit, each adopting different conformations of the ethyl groups. []

Q6: What analytical techniques are commonly employed to characterize and quantify DCCH and its derivatives?

A6: Researchers often utilize techniques like electrospray ionization-mass spectrometry (ESI-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) for the detection and analysis of DCCH derivatives. [, ] These methods provide high sensitivity and specificity, enabling the identification and quantification of even low-abundance carbonyl compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

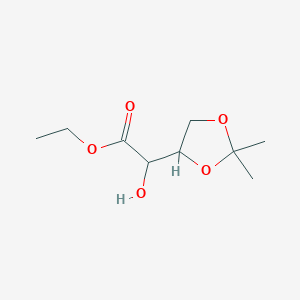

![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)

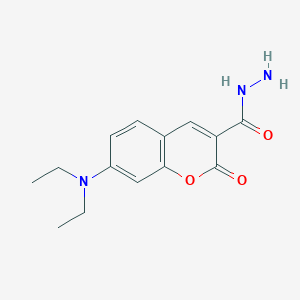

![(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE](/img/structure/B10146.png)

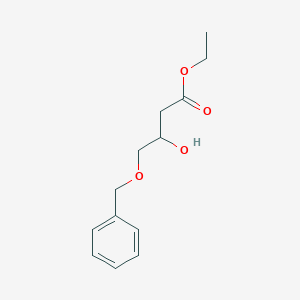

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)